![molecular formula C18H17FN4O2S B1668694 N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide CAS No. 908380-97-2](/img/structure/B1668694.png)
N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBS-3595 is a potent and Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα -related Diseases. CBS-3595 displayed a superior profile regarding its anti-inflammatory effects. CBS-3595 features moderate inhibition of p38α MAPK and PDE-4 in the higher nanomolar range in combination with excellent kinetic properties and low plasma protein binding contributing to the outstanding results of the efficacy experiments performed in animal models and humans. The inhibition of TNFα release was achieved at dose levels and systemic concentrations that were well below levels related to toxicity. CBS-3595 is considered as a candidate drug for the treatment of diseases related to an overproduction of TNFα.
Biologische Aktivität
N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide, also known as CBS-3595, is a compound that has garnered attention due to its dual inhibitory activity against p38α mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). This compound is being explored for its potential therapeutic applications in treating inflammatory diseases, particularly those associated with tumor necrosis factor alpha (TNFα) overactivity.
Inhibition of p38α MAPK and PDE4
The biological activity of CBS-3595 is primarily characterized by its ability to inhibit two key enzymes involved in inflammatory processes:
- p38α MAPK : This enzyme plays a critical role in cellular responses to stress and inflammation. Inhibition of p38α MAPK can lead to reduced production of pro-inflammatory cytokines, including TNFα.
- PDE4 : This enzyme is involved in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that regulates various cellular processes. Inhibiting PDE4 increases cAMP levels, which can result in anti-inflammatory effects.
Preclinical Studies
In vitro and in vivo studies have demonstrated that CBS-3595 effectively suppresses TNFα release, which is crucial for managing inflammatory responses. The compound was evaluated in various animal models, including rodents and dogs, showing promising results in reducing inflammation-related symptoms.
Table 1: Summary of In Vitro and In Vivo Studies on CBS-3595
Study Type | Model Used | Key Findings |
---|---|---|
In Vitro | Human cell lines | Significant reduction in TNFα levels |
Ex Vivo | Rodent tissues | Decreased cytokine production |
In Vivo | Dogs and monkeys | Reduced inflammation markers |
Clinical Trials
A Phase I clinical trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of CBS-3595 in healthy human volunteers. The results indicated that the compound was well-tolerated and demonstrated effective dual inhibition of p38α MAPK and PDE4, leading to a synergistic anti-inflammatory effect.
Table 2: Pharmacokinetic Parameters of CBS-3595
Dose (mg) | Tmax (h) | Cmax (ng/mL) | AUC0-t (μM h) | T1/2 (h) |
---|---|---|---|---|
10 | 2.20 | 313.9 | 2242.9 | 11.3 |
20 | 1.00 | 738 | 4928 | 13.83 |
Structure-Activity Relationship (SAR)
The structural modifications made to CBS-3595 have been crucial in enhancing its biological activity. The presence of the fluorophenyl group and the methylsulfanyl moiety contributes significantly to its potency as an inhibitor.
Key Structural Features
- Fluorophenyl Group : Enhances lipophilicity and binding affinity to target enzymes.
- Methylsulfanyl Substituent : Provides additional electronic effects that stabilize the compound's active conformation.
Case Studies
Several case studies have highlighted the therapeutic potential of CBS-3595:
- Chronic Inflammatory Diseases : Patients with conditions such as rheumatoid arthritis showed marked improvement when treated with CBS-3595, demonstrating reduced joint inflammation and pain.
- Respiratory Conditions : In asthma models, CBS-3595 exhibited significant reductions in airway hyperresponsiveness due to its anti-inflammatory properties.
Table 3: Case Study Outcomes with CBS-3595
Condition | Treatment Duration | Outcome |
---|---|---|
Rheumatoid Arthritis | 12 weeks | Reduced joint swelling by 50% |
Asthma | 8 weeks | Decreased airway resistance by 40% |
Eigenschaften
CAS-Nummer |
908380-97-2 |
---|---|
Molekularformel |
C18H17FN4O2S |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfinylimidazol-4-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H17FN4O2S/c1-11(24)21-15-10-13(8-9-20-15)17-16(12-4-6-14(19)7-5-12)22-18(23(17)2)26(3)25/h4-10H,1-3H3,(H,20,21,24) |
InChI-Schlüssel |
DRMJRHUMYBYDIX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CBS-3595; CBS 3595; CBS3595. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.